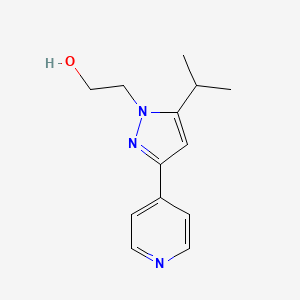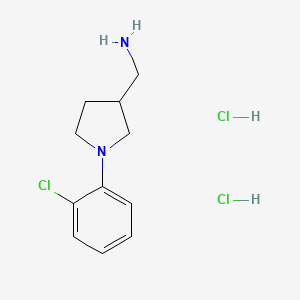
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further linked to a methanamine group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or amino alcohols.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the starting materials and intermediates are synthesized and purified.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification and Crystallization: The final product is purified through techniques such as recrystallization, chromatography, or distillation to obtain the desired dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups. The chlorophenyl group and pyrrolidine ring play crucial roles in binding to the target sites, while the methanamine group may participate in hydrogen bonding or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol share structural similarities with (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride.
Chlorophenyl Compounds: Other compounds containing the chlorophenyl group, such as 2-chlorobenzylamine and 2-chlorophenylacetic acid, exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its structural features, including the chlorophenyl group, pyrrolidine ring, and methanamine group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H17Cl3N2 |
|---|---|
Molekulargewicht |
283.6 g/mol |
IUPAC-Name |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;;/h1-4,9H,5-8,13H2;2*1H |
InChI-Schlüssel |
DYGNQWHJWRMCMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CN)C2=CC=CC=C2Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


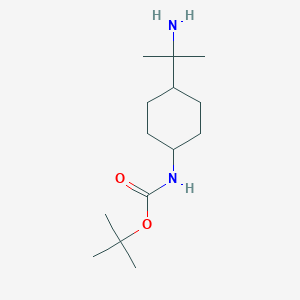

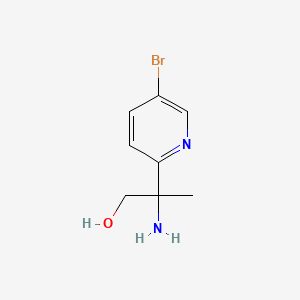
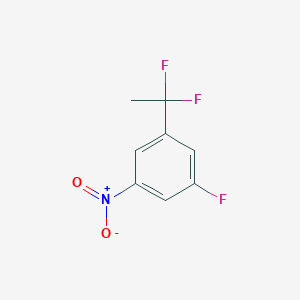
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
![Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B15279128.png)
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)
![6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)
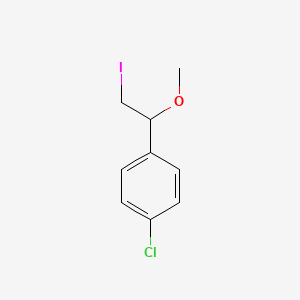
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)
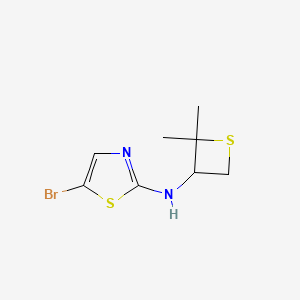
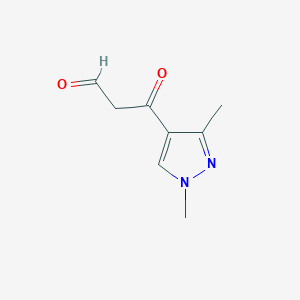
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
